molecular formula C14H16N4O3 B6646532 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid

3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid

Cat. No.: B6646532
M. Wt: 288.30 g/mol
InChI Key: PDZOMZUVTHEYCT-UHFFFAOYSA-N
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Description

3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid is a synthetic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Properties

IUPAC Name

3-[3-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-10(18-9-15-8-16-18)14(21)17-12-4-2-3-11(7-12)5-6-13(19)20/h2-4,7-10H,5-6H2,1H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZOMZUVTHEYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)CCC(=O)O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazines and carboxylic acids.

    Attachment of the Propanoylamino Group: This step involves the reaction of the triazole derivative with a propanoyl chloride in the presence of a base to form the propanoylamino group.

    Coupling with Phenylpropanoic Acid: The final step involves coupling the intermediate with phenylpropanoic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes or bind to receptors. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid is unique due to its specific structure, which combines the triazole ring with a propanoylamino group and a phenylpropanoic acid moiety. This unique combination allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and other fields.

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